

2-Amino-5-chloro-6-methylpyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chloro-6-methylpyrazine

Cat. No.: B1358718

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-chloro-6-methylpyrazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its fundamental chemical properties, a representative synthetic protocol, and outlines its potential role as a building block in the development of novel therapeutic agents.

Core Chemical Data

2-Amino-5-chloro-6-methylpyrazine is a substituted pyrazine derivative. Its chemical structure and key identifiers are summarized below.

Property	Value	Reference
CAS Number	453548-87-3	[1]
Molecular Formula	C ₅ H ₆ CIN ₃	[1]
Molecular Weight	143.57 g/mol	[1]
Canonical SMILES	CC1=NC(=C(C=N1)Cl)N	
InChI Key	Not available	

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of **2-Amino-5-chloro-6-methylpyrazine** is not extensively documented in publicly available literature, a representative multi-step synthesis can be conceptualized based on established pyridine and pyrazine chemistry. The following protocol is a plausible route, adapted from the synthesis of structurally similar compounds like 2-Amino-5-chloropyridine. This hypothetical pathway starts from a readily available precursor, 2-aminopyridine, and proceeds through chlorination and methylation steps.

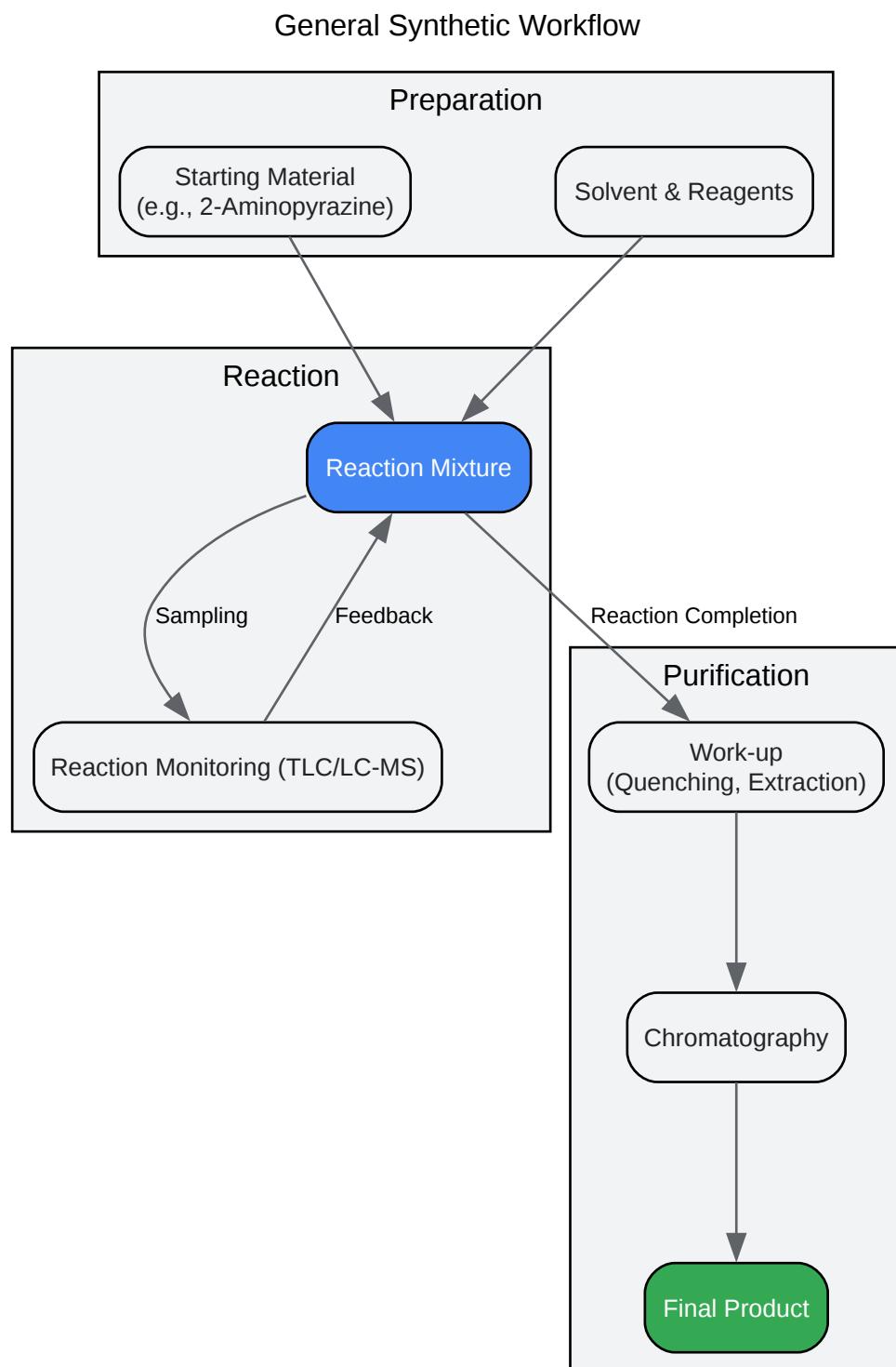
Representative Experimental Protocol: A Hypothetical Synthesis

Objective: To outline a potential synthetic route for **2-Amino-5-chloro-6-methylpyrazine**.

Step 1: Chlorination of 2-Aminopyridine

- Reaction Setup: In a flask suitable for reactions at controlled temperatures, dissolve 2-aminopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
- Chlorinating Agent: Introduce a chlorinating agent, for example, N-chlorosuccinimide (NCS), to the solution portion-wise while maintaining the temperature at 0-5 °C using an ice bath.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

- **Work-up and Isolation:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-chloropyridine.


Step 2: Diazotization and Sandmeyer-type Reaction (Hypothetical)

A subsequent methylation step would be required. The specifics of such a reaction would need to be developed and optimized.

Important Note: This protocol is illustrative. Researchers should conduct a thorough literature search for the most current and optimized synthetic methods. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

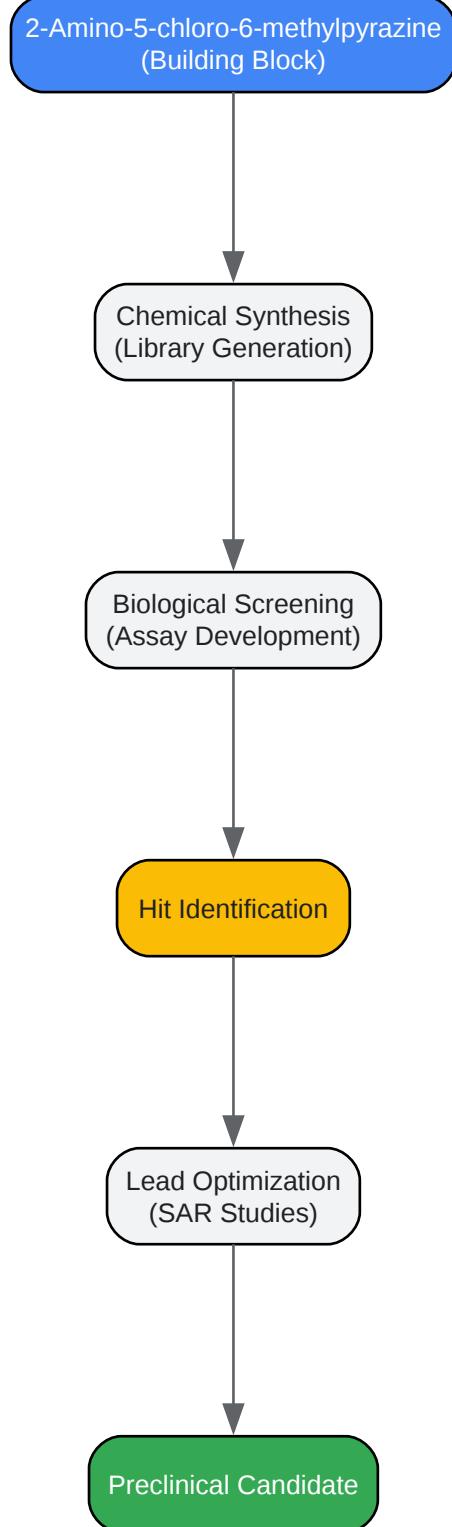
Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted aminopyrazine, highlighting the key stages from starting materials to the final purified product.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical synthesis.

Potential Biological Activity and Applications in Drug Discovery


While specific biological activities for **2-Amino-5-chloro-6-methylpyrazine** are not extensively reported, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial and antifungal properties.

Furthermore, structurally related compounds have shown significant potential in targeted therapies. For instance, molecules incorporating a 2-(aminopyrimidinyl)thiazole moiety have been identified as potent dual Src/Abl kinase inhibitors, demonstrating antitumor activity. The structural motifs present in **2-Amino-5-chloro-6-methylpyrazine** make it a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its potential to be a building block in the generation of compound libraries for screening against various biological targets.

Logical Relationship in Drug Discovery

The development of novel therapeutics often follows a logical progression from a basic chemical entity to a potential drug candidate. **2-Amino-5-chloro-6-methylpyrazine** can be considered a starting point in this process.

Role in Drug Discovery Cascade

[Click to download full resolution via product page](#)

Caption: The progression from a chemical building block to a preclinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-AMINO-5-CHLORO-6-METHYLPYRAZINE | 453548-87-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-5-chloro-6-methylpyrazine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358718#2-amino-5-chloro-6-methylpyrazine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com